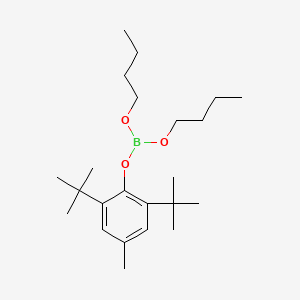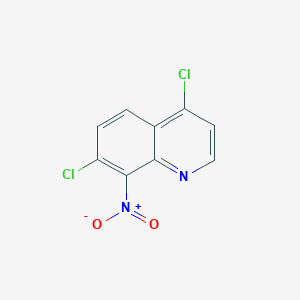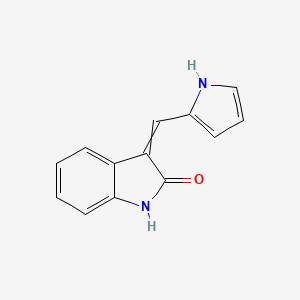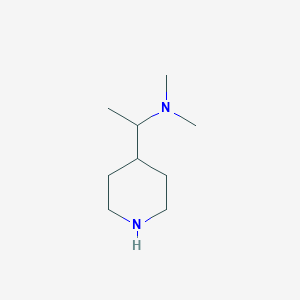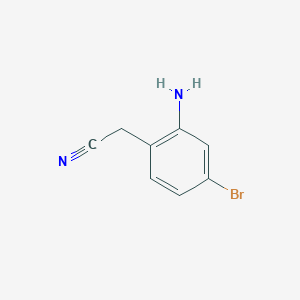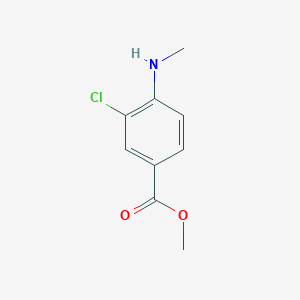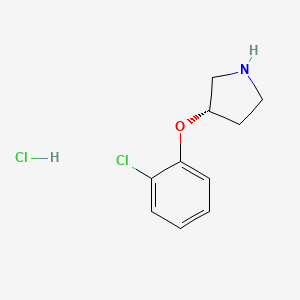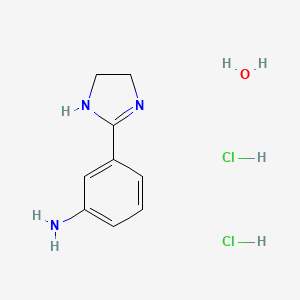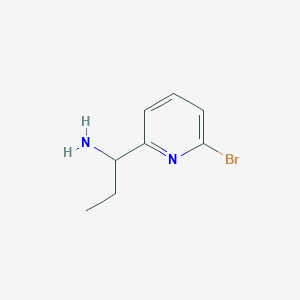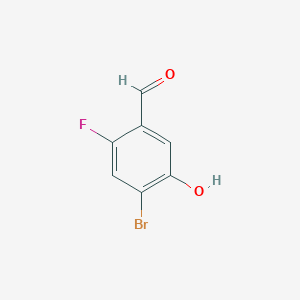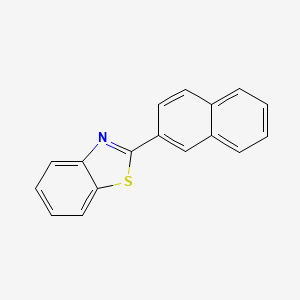
2-Naphthalen-2-yl-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalen-2-yl-benzothiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzothiazole ring fused with a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-2-yl-benzothiazole typically involves the cyclization of 2-aminothiophenol with 2-naphthaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalen-2-yl-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Applications De Recherche Scientifique
2-Naphthalen-2-yl-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mécanisme D'action
The mechanism of action of 2-Naphthalen-2-yl-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. The compound can also induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Naphthalen-1-yl)-1,3-benzothiazole
- 2-(Naphthalen-2-yl)-1,3-benzoxazole
- 2-(Naphthalen-2-yl)-1,3-benzimidazole
Uniqueness
2-Naphthalen-2-yl-benzothiazole is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications such as OLEDs and as a probe in fluorescence-based assays. Additionally, its biological activities set it apart from other similar compounds, making it a valuable compound for drug discovery and development.
Propriétés
Numéro CAS |
56048-51-2 |
|---|---|
Formule moléculaire |
C17H11NS |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
2-naphthalen-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C17H11NS/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-11H |
Clé InChI |
IUQMQRAOHBNYAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
